[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate
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Overview
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a cyano group, a carbamoyl group, and a sulfonamido group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate typically involves multiple steps:
Formation of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.
Carbamoylation: The carbamoyl group is often introduced through the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.
Sulfonamidation: The sulfonamido group is typically introduced by reacting an amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Bases: Pyridine, triethylamine for sulfonamidation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones from methyl groups.
Reduction: Conversion of the cyano group to primary amines.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound could be explored for its potential as a pharmacophore. The presence of the sulfonamido group suggests possible applications in the development of sulfa drugs, which are known for their antibacterial properties.
Industry
Industrially, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate would depend on its specific application. For instance, if used as a drug, it might interact with biological targets such as enzymes or receptors, inhibiting or modifying their activity. The cyano group could act as an electrophile, while the sulfonamido group might engage in hydrogen bonding or ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate: shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole, which are used as antibiotics.
Carbamoyl compounds: Similar to carbamoyl derivatives like carbamoyl chloride, which are used in the synthesis of ureas and carbamates.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in various fields.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-12(2)21(8,11-22)23-18(25)10-29-20(26)17(7)24-30(27,28)19-15(5)13(3)9-14(4)16(19)6/h9,12,17,24H,10H2,1-8H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGHECKVQQUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C(=O)OCC(=O)NC(C)(C#N)C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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